molecular formula C12H16O4 B14307217 Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate CAS No. 112167-94-9

Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate

Cat. No.: B14307217
CAS No.: 112167-94-9
M. Wt: 224.25 g/mol
InChI Key: CIAWBFKCYGXMIJ-UHFFFAOYSA-N
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Description

Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its spirocyclic framework, which includes two oxygen atoms and a carboxylate group. Its molecular formula is C10H14O3, and it has a molecular weight of 182.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkylating agents)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate is unique due to its spirocyclic framework and the presence of both oxygen atoms and a carboxylate group.

Properties

CAS No.

112167-94-9

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 6,9-dioxadispiro[3.0.45.34]dodec-2-ene-3-carboxylate

InChI

InChI=1S/C12H16O4/c1-14-10(13)9-3-6-11(9)4-2-5-12(11)15-7-8-16-12/h3H,2,4-8H2,1H3

InChI Key

CIAWBFKCYGXMIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCC12CCCC23OCCO3

Origin of Product

United States

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